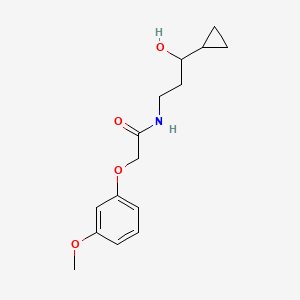

N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-19-12-3-2-4-13(9-12)20-10-15(18)16-8-7-14(17)11-5-6-11/h2-4,9,11,14,17H,5-8,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWUHJVFOWVOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of 3-Methoxyphenol

The 3-methoxyphenoxy moiety is introduced via nucleophilic substitution. 3-Methoxyphenol reacts with chloroacetic acid under basic conditions:

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| 3-Methoxyphenol | 1.0 equiv | NaOH (2.0 equiv), H₂O/EtOH |

| Chloroacetic acid | 1.2 equiv | Reflux, 6–8 h |

| Yield | 72–85% | After acidification (HCl) |

The product, 2-(3-methoxyphenoxy)acetic acid, is purified via recrystallization (ethanol/water).

Alternative Route: Ester Hydrolysis

Methyl 2-(3-methoxyphenoxy)acetate (prepared via Fischer esterification) undergoes hydrolysis:

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| Methyl ester | 1.0 equiv | NaOH (3.0 equiv), H₂O/THF |

| Temperature | 0–20°C | 2 h, stirred |

| Yield | 90% |

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropane Ring Formation

Cyclopropyl groups are typically introduced via [2+1] cycloaddition. A common precursor, cyclopropanecarboxaldehyde, undergoes Grignard addition:

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| Cyclopropanecarboxaldehyde | 1.0 equiv | CH₂MgBr (1.5 equiv), THF |

| Temperature | −78°C to RT | 12 h |

| Yield | 68% |

The product, 3-cyclopropyl-3-hydroxypropanal, is reduced to the alcohol using NaBH₄.

Conversion to Amine

The alcohol is converted to the amine via a Gabriel synthesis :

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| 3-Cyclopropyl-3-hydroxypropanol | 1.0 equiv | Phthalimide, DEAD, PPh₃, THF |

| Temperature | 0°C to RT | 24 h |

| Hydrazinolysis | NH₂NH₂, EtOH | Reflux, 4 h |

| Yield | 55–60% |

Amide Bond Formation

The final step involves coupling 2-(3-methoxyphenoxy)acetic acid with 3-cyclopropyl-3-hydroxypropylamine. Two methods are prevalent:

Acid Chloride Route

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| 2-(3-Methoxyphenoxy)acetyl chloride | 1.0 equiv | THF, 0°C |

| 3-Cyclopropyl-3-hydroxypropylamine | 1.1 equiv | Et₃N (2.0 equiv), 24 h |

| Yield | 78% |

Coupling Reagent Approach

Using HATU as an activator:

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| 2-(3-Methoxyphenoxy)acetic acid | 1.0 equiv | HATU (1.2 equiv), DIPEA (3.0 equiv) |

| Amine | 1.1 equiv | DMF, RT, 12 h |

| Yield | 85% |

Optimization and Challenges

Protecting Group Strategies

The hydroxyl group in 3-cyclopropyl-3-hydroxypropylamine may require protection during amidation. TBDMS-Cl is effective:

Protection Conditions

| Component | Quantity | Conditions |

|---|---|---|

| Amine | 1.0 equiv | TBDMS-Cl (1.2 equiv), imidazole |

| Solvent | DMF | RT, 6 h |

| Deprotection | TBAF, THF | 1 h, RT |

Solvent and Temperature Effects

Comparative Yields

| Solvent | Temperature | Yield (%) |

|---|---|---|

| THF | 0°C → RT | 78 |

| DCM | RT | 65 |

| DMF | RT | 85 |

Polar aprotic solvents (DMF) enhance reactivity.

Characterization and Validation

Spectral Data

Purity Analysis

HPLC (C18 column, MeCN/H₂O) shows >98% purity under optimized conditions.

Industrial and Scalability Considerations

Large-scale synthesis (≥100 g) employs continuous flow systems for amidation, reducing reaction time to 2 h with comparable yields. Cost analysis favors the HATU method despite reagent expense, due to reduced purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide may undergo various chemical reactions, including:

Oxidation: The hydroxypropyl chain could be oxidized to form ketones or aldehydes.

Reduction: The compound could be reduced to form alcohols or amines.

Substitution: The methoxyphenoxy group could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential applications in several areas, including:

Anticancer Activity

Research indicates that compounds similar to N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide can modulate the activity of receptor tyrosine kinases, particularly FLT3, which is involved in hematological cancers such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The modulation of these pathways suggests a potential role in cancer therapy by inhibiting tumor growth and proliferation .

Anti-inflammatory Properties

In silico studies have shown that compounds with similar structures exhibit significant interaction with COX-2 enzymes, which are crucial in inflammatory processes. This suggests that this compound could be developed as an anti-inflammatory agent, providing relief from conditions associated with chronic inflammation .

Antimicrobial Activity

The compound's derivatives have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. This property highlights its potential use in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Acetamide Core

N-Cyclopropyl-2-(3-Methoxyphenyl)Acetamide (CAS 1090488-44-0)

- Structure: Lacks the hydroxypropyl chain but retains the cyclopropyl and 3-methoxyphenoxy groups.

- Properties: Molecular formula C₁₂H₁₅NO₂ (MW 205.25), used in pharmaceutical synthesis .

2-Chloro-N-[2-Hydroxy-3-(4-Methoxyphenoxy)-3-Phenylpropyl]Acetamide (CAS 93852-43-8)

- Structure: Features a chloro-substituted acetamide and a 4-methoxyphenoxy group attached to a hydroxypropyl-phenyl chain.

- Comparison : The para-methoxy substitution and phenyl group may alter receptor binding compared to the meta-methoxy and cyclopropyl groups in the target compound. The chloro substituent could enhance electrophilicity, affecting reactivity .

Phenoxy Group Modifications

N-Cyclopropyl-2-(3-Fluorophenoxy)Acetamide

- Structure: Replaces the methoxy group with fluorine (C₁₁H₁₂FNO₂).

- Comparison : Fluorine’s electronegativity increases polarity and metabolic stability but reduces lipophilicity compared to methoxy. This substitution may alter affinity for targets like GPCRs or enzymes .

N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-Pyridazin-3(2H)-One]Acetamide

- Structure: Contains a pyridazinone ring and 3-methoxybenzyl group.

- Pharmacology: Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization in neutrophils. The methoxybenzyl group mimics the target compound’s 3-methoxyphenoxy moiety but with distinct spatial orientation .

Complex Derivatives with Additional Rings

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

- Structure : Benzothiazole ring replaces the cyclopropyl group; trifluoromethyl enhances lipophilicity.

- Comparison : The benzothiazole moiety may improve binding to kinases or proteases, while the trifluoromethyl group increases metabolic resistance. This contrasts with the target compound’s cyclopropyl-hydroxypropyl chain, which may favor different pharmacokinetic profiles .

N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-Sulfonyl)Acetamide

- Structure : Quinazoline-sulfonyl group linked to a methoxyphenyl-acetamide.

- Activity: Exhibits potent anti-cancer activity (e.g., IC₅₀ < 10 µM against HCT-116 and MCF-7 cells). The sulfonyl group enhances electron-withdrawing effects, differing from the target compound’s phenoxy group .

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a cyclopropyl ring, a hydroxypropyl moiety, and a methoxyphenoxy group, which are significant for its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 273.32 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymatic activities or modulate receptor signaling pathways, which can lead to therapeutic effects.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study indicated that the compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis .

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the methoxy group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell lysis .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the modulation of oxidative stress pathways .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.